(S)-Methyl 2-acetamido-3-(4-methoxyphenyl)propanoate
Overview
Description
(S)-Methyl 2-acetamido-3-(4-methoxyphenyl)propanoate, also known as this compound, is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of Ac-tyr(me)-ome is the tyrosinase enzyme . This enzyme plays a crucial role in the conversion of tyrosine to melanin, a pigment responsible for color in skin, hair, and eyes . It has both tyrosine hydroxylase and dopa oxidase catalytic activities and requires copper for function .
Mode of Action
This interaction could potentially lead to changes in the enzyme’s function, affecting the conversion of tyrosine to melanin .
Biochemical Pathways
Ac-tyr(me)-ome is likely involved in the eumelanin biosynthesis pathway . This pathway is responsible for the production of eumelanin, a type of melanin. The compound’s interaction with the tyrosinase enzyme could influence this pathway, potentially affecting the production of melanin .
Pharmacokinetics
For instance, the presence of the acetamido and methoxyphenyl groups could potentially affect its solubility and permeability, which are key factors in drug absorption and distribution .
Result of Action
The result of Ac-tyr(me)-ome’s action would likely be changes in the levels of melanin production due to its interaction with the tyrosinase enzyme . This could potentially lead to changes in pigmentation.
Action Environment
The action of Ac-tyr(me)-ome could be influenced by various environmental factors. For instance, the pH conditions and the presence of different amounts of amphiphiles and surfactants can affect the reactions involving this compound . Additionally, the compound’s stability and efficacy could be influenced by factors such as temperature and light exposure.
Properties
IUPAC Name |
methyl (2S)-2-acetamido-3-(4-methoxyphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9(15)14-12(13(16)18-3)8-10-4-6-11(17-2)7-5-10/h4-7,12H,8H2,1-3H3,(H,14,15)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLXPKBWRUCQAF-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426214 | |
Record name | Methyl N-acetyl-O-methyl-L-tyrosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17355-24-7 | |
Record name | N-Acetyl-O-methyl-L-tyrosine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17355-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl N-acetyl-O-methyl-L-tyrosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ac-Tyr(me)-OMe | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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